2-Methoxy-4-methylpyridine

Medicinal Chemistry Physical Organic Chemistry Pharmaceutical Intermediates

2-Methoxy-4-methylpyridine (CAS 100848-70-2, molecular formula C₇H₉NO, molecular weight 123.15 g/mol) is a pyridine derivative characterized by a methoxy group at the 2-position and a methyl group at the 4-position on the aromatic ring. It is primarily utilized as a chemical intermediate in the synthesis of pharmaceutical agents and agrochemicals.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 100848-70-2
Cat. No. B011731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-methylpyridine
CAS100848-70-2
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)OC
InChIInChI=1S/C7H9NO/c1-6-3-4-8-7(5-6)9-2/h3-5H,1-2H3
InChIKeyHGRXBKDKSYDWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-methylpyridine CAS 100848-70-2: Chemical Identity and Industrial Procurement Relevance


2-Methoxy-4-methylpyridine (CAS 100848-70-2, molecular formula C₇H₉NO, molecular weight 123.15 g/mol) is a pyridine derivative characterized by a methoxy group at the 2-position and a methyl group at the 4-position on the aromatic ring [1]. It is primarily utilized as a chemical intermediate in the synthesis of pharmaceutical agents and agrochemicals . The compound exists as a clear, colorless to slightly yellow liquid with a boiling point of 152-153 °C (lit.), a predicted pKa of 4.07±0.10, and a calculated XLogP3 of 1.2 . Its value in scientific and industrial procurement lies in its specific substitution pattern, which confers distinct reactivity and physicochemical properties compared to other methyl- or methoxy-substituted pyridines.

Why 2-Methoxy-4-methylpyridine Cannot Be Interchanged with Other Methylpyridine or Methoxypyridine Analogs in Synthesis and Biological Applications


In medicinal chemistry and agrochemical development, the precise positioning of substituents on the pyridine ring is a critical determinant of biological activity and synthetic utility. Generic substitution with other methylpyridines or methoxypyridines (e.g., 4-methoxy-2-methylpyridine or 2-hydroxy-4-methylpyridine) is not viable due to substantial differences in electronic properties, hydrogen-bonding capacity, lipophilicity, and metabolic stability . For example, the methoxy group at the 2-position in 2-methoxy-4-methylpyridine confers a distinct pKa and lipophilicity (XLogP3 = 1.2) compared to the 2-hydroxy analog (pKa ~4.53), directly impacting solubility, membrane permeability, and target binding . Furthermore, the specific substitution pattern dictates the regioselectivity of key synthetic transformations, such as alkylation at the 4-methyl position, which is essential for constructing pharmacophores like the histamine H2-receptor antagonist SK&F 93574 [1]. The quantitative evidence below demonstrates precisely how these properties diverge, underscoring the necessity for targeted procurement of 2-methoxy-4-methylpyridine.

2-Methoxy-4-methylpyridine: Quantified Differentiation Against Closest Analogs


Enhanced Basicity: pKa Comparison with 2-Chloro-4-methylpyridine

2-Methoxy-4-methylpyridine exhibits significantly higher basicity (predicted pKa = 4.07±0.10) compared to its direct synthetic precursor, 2-chloro-4-methylpyridine (predicted pKa = 0.94±0.10) . This increased basicity influences solubility in aqueous acidic environments and protonation state at physiological pH, which can be critical for drug-receptor interactions. The methoxy group acts as an electron-donating substituent, increasing electron density on the pyridine nitrogen, whereas the chloro group is electron-withdrawing, decreasing basicity.

Medicinal Chemistry Physical Organic Chemistry Pharmaceutical Intermediates

Lipophilicity Modulation: XLogP3 vs. 2-Hydroxy-4-methylpyridine

The methoxy substituent in 2-methoxy-4-methylpyridine confers a calculated XLogP3 of 1.2, indicating moderate lipophilicity . This stands in contrast to the more polar 2-hydroxy-4-methylpyridine, which lacks a quantitative XLogP3 but is known to be significantly less lipophilic due to its hydrogen-bond-donating hydroxyl group . The difference in lipophilicity directly impacts membrane permeability and metabolic stability.

Drug Design ADME Physicochemical Properties

Regioselective Alkylation: Critical for Histamine H2-Receptor Antagonist Synthesis

2-Methoxy-4-methylpyridine is a key starting material for the synthesis of methyl 3-(2-methoxy-4-pyridyl)propionate, a crucial intermediate in the preparation of the potent, long-acting histamine H2-receptor antagonist SK&F 93574 [1]. The alkylation reaction proceeds specifically at the 4-methyl group using sodium chloroacetate in the presence of sodamide, a transformation that relies on the unique electronic activation provided by the 2-methoxy and 4-methyl substituents . This regioselective alkylation is not feasible with analogs like 2-methoxy-5-methylpyridine or 4-methoxy-2-methylpyridine, which would undergo alkylation at different positions or with lower efficiency.

Medicinal Chemistry Synthetic Methodology Histamine H2 Antagonists

Fungicidal Activity: Long-Acting In Vivo Histamine H2 Receptor Inhibition

2-Methoxy-4-methylpyridine (2MM4MP) has demonstrated the ability to inhibit histamine H2 receptor activity and exhibits long-acting effects in vivo . This substitution pattern on the pyridine ring contributes to enhanced stability, a property advantageous for developing fungicides with prolonged field activity . While quantitative IC50 or Ki data for the parent compound against fungal targets is not publicly available, the in vivo longevity provides a clear differentiation from more labile pyridine analogs, such as 2-hydroxy-4-methylpyridine, which may undergo rapid metabolic degradation.

Agrochemicals Fungicides Plant Disease Control

Optimal Deployment Scenarios for 2-Methoxy-4-methylpyridine in Research and Industry


Synthesis of Histamine H2-Receptor Antagonists (e.g., SK&F 93574 and Analogs)

2-Methoxy-4-methylpyridine is the preferred starting material for constructing the 2-methoxy-4-pyridylpropionate pharmacophore found in long-acting histamine H2-receptor antagonists [1]. The regiospecific alkylation at the 4-methyl position enables efficient synthesis of methyl 3-(2-methoxy-4-pyridyl)propionate, a key intermediate. This application is validated by published synthetic routes to SK&F 93574, highlighting the compound's essential role in medicinal chemistry programs targeting gastric acid secretion disorders .

Development of Fourth-Generation Agrochemicals (Fungicides and Herbicides)

The 2-methoxy-4-methyl substitution pattern confers enhanced metabolic stability and prolonged in vivo activity, making 2-methoxy-4-methylpyridine a valuable building block for designing modern fungicides and herbicides [1]. It serves as a precursor for pyriofenone-type fungicides and other crop protection agents that require durable field performance . Its distinct lipophilicity and basicity profile facilitate the optimization of bioavailability and target binding in plant-pathogen systems.

Ligand Design for Coordination Chemistry and Catalysis

The nitrogen atom of 2-methoxy-4-methylpyridine can coordinate to transition metals, forming stable complexes with potential applications in catalysis and materials science [1]. Compared to the 2-hydroxy or 2-chloro analogs, the methoxy group provides a balance of electron donation without strong hydrogen-bonding interactions, allowing for tunable electronic properties in metal complexes. This makes it a versatile ligand for developing new catalytic systems, particularly those requiring moderate basicity and steric bulk at the 2-position .

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